Benzene, 1-nitro-4-(2-propenylsulfonyl)-
Overview
Description
Benzene, 1-nitro-4-(2-propenylsulfonyl)- is a useful research compound. Its molecular formula is C9H9NO4S and its molecular weight is 227.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(allylsulfonyl)-4-nitrobenzene is 227.02522894 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Detection Enhancement in LC-MS
1-(allylsulfonyl)-4-nitrobenzene, in the form of 4-nitrobenzenesulfonyl chloride, has been used to enhance the detection of estrogens in biological fluids through liquid chromatography-mass spectrometry (LC-MS). This method increases detection responses by 8–23 times, allowing for the effective quantification of estrogens in serum and urine, which is significant for diagnosing fetoplacental functions (Higashi et al., 2006).
Photophysics and Photochemistry Studies
Nitrobenzene, a core component of 1-(allylsulfonyl)-4-nitrobenzene, has been studied for its complex photophysics and photochemistry. The research provides insights into its decay paths after UV absorption, which is crucial for understanding its behavior in various chemical reactions and potential applications in photochemical processes (Giussani & Worth, 2017).
Synthetic Wastewater Treatment
In environmental science, nitrobenzene, a component of 1-(allylsulfonyl)-4-nitrobenzene, has been used in studies for the reduction of pollutants in synthetic wastewater. These studies involve the use of zerovalent iron for the reduction of nitrobenzene to aniline, a crucial step in treating industrial wastewater containing high concentrations of nitrobenzene (Mantha et al., 2001).
Organic Chemistry Applications
1-(allylsulfonyl)-4-nitrobenzene derivatives, such as o-Nitrobenzenesulfonylhydrazide (NBSH), are valuable reagents in organic chemistry. They are used for synthesizing allenes from propargylic alcohols and for the reductive transposition of allylic alcohols. These reactions proceed under mild conditions, making NBSH suitable for substrates with sensitive functional groups (Myers et al., 1997).
Properties
IUPAC Name |
1-nitro-4-prop-2-enylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQSZIDGBNTNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358445 | |
Record name | Benzene, 1-nitro-4-(2-propenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3729-43-9 | |
Record name | Benzene, 1-nitro-4-(2-propenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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